3-Amino-1,2,4-triazole-5-carboxylic acid hydrate (CAS 304655-78-5) is a multidentate N/O-donor ligand and a specialized precursor utilized in the synthesis of advanced metal-organic frameworks (MOFs) and coordination polymers . Featuring a triazole ring, a primary amine, and a carboxylic acid group, this compound provides up to five potential coordination sites. In procurement and material selection, its primary value lies not just in its direct coordination capacity, but in its thermal behavior: under solvothermal conditions, it acts as a controlled-release precursor that dictates crystal growth kinetics, while its stable hydrate form ensures strict stoichiometric reproducibility during batch formulation [1].
Substituting 3-Amino-1,2,4-triazole-5-carboxylic acid hydrate with its closely related analogs fundamentally disrupts metal-organic framework (MOF) synthesis and procurement workflows. Replacing it with the decarboxylated analog, 3-amino-1,2,4-triazole (AmTAZ), removes the critical in situ slow-release mechanism required for growing defect-free single crystals under solvothermal conditions, resulting in rapid, amorphous precipitation rather than 20-40 μm crystalline plates [1]. Furthermore, substituting with non-amino triazole carboxylates eliminates the free -NH2 groups that project into the framework channels, which are essential for downstream pore functionalization [2]. Finally, attempting to procure the anhydrous form instead of the stable hydrate introduces weighing variabilities due to ambient moisture uptake, destroying the precise metal-to-ligand stoichiometric ratios necessary for reproducible phase-pure self-assembly [1].
Under solvothermal conditions (typically >150 °C), AmTAZAc undergoes in situ decarboxylation, acting as a slow-release precursor for 3-amino-1,2,4-triazole (AmTAZ). This controlled release regulates the kinetics of metal-ligand coordination, yielding highly crystalline, X-ray quality single crystals (e.g., 20-40 μm plates) [1]. Direct addition of AmTAZ bypasses this kinetic control, frequently causing rapid, uncontrolled precipitation of amorphous or highly defective coordination polymers [2].
| Evidence Dimension | Crystallization kinetics and phase purity |
| Target Compound Data | AmTAZAc (Slow in situ ligand release yields 20-40 μm X-ray quality single crystals) |
| Comparator Or Baseline | AmTAZ (Direct addition causes rapid amorphous precipitation) |
| Quantified Difference | Enables measurable single-crystal growth vs. amorphous powder formation |
| Conditions | Solvothermal MOF synthesis (>150 °C, autogenous pressure) |
Procuring the carboxylate precursor rather than the final ligand is essential for manufacturers and researchers who require defect-free MOF crystals for structural stability and analytical characterization.
When processed below its decarboxylation threshold, AmTAZAc functions as a highly versatile multidentate ligand, offering both carboxylate (O-donor) and triazole/amino (N-donor) coordination sites. This dual-donor capacity enables the formation of complex 2D grids and dense 3D frameworks (such as Ca, Sr, and Ba-based structures) that rely on O-metal-O bridging [2]. In contrast, the standard AmTAZ substitute provides only N-donor sites, fundamentally restricting the structural topology and preventing the formation of carboxylate-bridged secondary building units [1].
| Evidence Dimension | Available coordination sites |
| Target Compound Data | AmTAZAc (Provides 3 N-donors and 2 O-donors) |
| Comparator Or Baseline | AmTAZ (Provides 3 N-donors, 0 O-donors) |
| Quantified Difference | Addition of 2 O-donor sites enables multidimensional mixed-donor topologies |
| Conditions | Low-temperature or room-temperature coordination assembly |
Allows buyers to synthesize a significantly broader library of coordination polymers, particularly those requiring alkaline earth metals that favor oxygen-rich coordination environments.
The commercial hydrate form of AmTAZAc (CAS 304655-78-5, MW ~146.10 g/mol) provides a stable, weighable solid that resists unpredictable ambient moisture fluctuations during formulation . Precise metal-to-ligand molar ratios (e.g., exactly 1:3 or 1:1) are the most critical variable in phase-pure MOF self-assembly. Procuring the anhydrous form introduces variable hygroscopicity, leading to significant mass-weighing errors that alter the effective molarity of the ligand in solution, thereby causing batch-to-batch phase impurities or structural defects[1].
| Evidence Dimension | Molar weighing accuracy and ambient stability |
| Target Compound Data | AmTAZAc Hydrate (Stable mass, predictable 146.10 g/mol molecular weight) |
| Comparator Or Baseline | Anhydrous AmTAZAc (Variable mass due to ambient moisture uptake) |
| Quantified Difference | Eliminates stoichiometric drift caused by hygroscopic weight gain |
| Conditions | Ambient laboratory weighing and bulk formulation |
Ensures strict batch-to-batch reproducibility in sensitive self-assembly reactions, reducing wasted metal precursors and failed synthesis runs.
In frameworks synthesized with AmTAZAc, the -NH2 group frequently remains uncoordinated and projects directly into the porous channels (e.g., in Zn-AmTRZ frameworks). This projection not only reduces the effective pore diameter for size-selective sieving but also provides active hydrogen-bonding sites for guest molecules[1]. Using a comparator like 1,2,4-triazole-3-carboxylic acid yields frameworks with bare, unfunctionalized pores that exhibit significantly lower selectivity for polar gases or specific metal ions[2].
| Evidence Dimension | Pore environment and chemical reactivity |
| Target Compound Data | AmTAZAc (Amino groups project into channels, providing H-bond sites) |
| Comparator Or Baseline | 1,2,4-triazole-3-carboxylic acid (Bare channels lacking H-bond donors) |
| Quantified Difference | Introduces active -NH2 sites per ligand unit within the pore volume |
| Conditions | Gas adsorption or guest-molecule sensing within MOF channels |
Critical for applications requiring selective gas capture (e.g., CO2 separation) or chemical sensing, where pore functionalization dictates performance.
AmTAZAc is selected as the precursor for synthesizing highly crystalline, defect-free metal-organic frameworks (such as ZnF(AmTAZ) nanotubes) under solvothermal conditions. Its ability to undergo in situ decarboxylation provides a slow, controlled release of the active triazole ligand, preventing the rapid amorphous precipitation commonly seen when using direct triazole substitutes [1].
In the hydrothermal synthesis of complex, mixed-valent metal clusters (e.g., octanuclear and tetradecanuclear vanadium clusters), AmTAZAc acts as a critical auxiliary ligand. The controlled in situ generation of the ligand ensures the precise crystallization kinetics required to resolve chiral cage-like enantiomers from racemic mixtures [2].
For industrial gas separation applications, AmTAZAc is selected to build MOFs where the uncoordinated amino groups project into the framework channels. This built-in pore functionalization creates highly specific hydrogen-bonding environments, making it ideal for the selective adsorption of polar gases like CO2 over N2 [3].
When reaction temperatures are kept below the decarboxylation threshold, AmTAZAc serves as a multidentate O/N-donor ligand. This makes it the exact right choice for synthesizing 2D and 3D coordination polymers with alkaline earth metals (Ca, Sr, Ba), which require the carboxylate oxygen donors that standard amino-triazoles lack[1].
Irritant